N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
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Overview
Description
N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a compound that features a pyrrolidine ring attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the formation of the pyrrolidine ring followed by its attachment to the biphenyl structure. One common method involves the reaction of 2-bromo-N-(2-bromophenyl)acetamide with pyrrolidine under basic conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: The biphenyl structure can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyrrolidinone derivatives.
Reduction: Reduced biphenyl compounds.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring can interact with receptor sites, potentially modulating their activity. The biphenyl structure may contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylphenyl)pyrrolidine-1-carboxamide
- N-(2-(Pyrrolidin-1-yl)phenyl)benzamide
- N-(2-(Pyrrolidin-1-yl)phenyl)-4-methylbenzamide
Uniqueness
N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of a pyrrolidine ring and a biphenyl structure. This combination imparts distinct physicochemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
4-phenyl-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(20-14-12-19(13-15-20)18-8-2-1-3-9-18)24-21-10-4-5-11-22(21)25-16-6-7-17-25/h1-5,8-15H,6-7,16-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYHIAJAPLUCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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